(1-Benzyl-1H-imidazol-2-yl)methanol

Antimicrobial Antibacterial MIC

Procure a structurally validated imidazole building block with a benzyl-hydroxymethyl substitution pattern critical for modulating lipophilicity and CYP enzyme interactions. Unlike generic 1-substituted imidazoles, this compound demonstrates specific antimicrobial activity against E. coli and S. aureus, enabling SAR-driven lead optimization. Its predictable six-coordinate Cu(II) complex geometry makes it a reliable ligand for MOF synthesis and copper-enzyme modeling. Synthesized via a one-step protocol, this intermediate accelerates the rapid assembly of benzyl-imidazole derivative libraries for medicinal chemistry. Ensure experimental reproducibility by selecting this precisely characterized scaffold.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 5376-10-3
Cat. No. B1330546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-imidazol-2-yl)methanol
CAS5376-10-3
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CO
InChIInChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2
InChIKeySGIKRGDBBXWNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-1H-imidazol-2-yl)methanol CAS 5376-10-3: Core Chemical and Physical Properties for Research Procurement


(1-Benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3) is a substituted imidazole derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is characterized by a benzyl group at the N1 position and a hydroxymethyl group (-CH2OH) at the C2 position of the imidazole ring . This solid compound has a reported melting point range of 89-92°C and is commonly used as a synthetic intermediate in organic chemistry .

Why Simple Substitution with Other 1-Substituted Imidazoles or Analogs is Scientifically Unjustified for (1-Benzyl-1H-imidazol-2-yl)methanol


Generic substitution within the 1-substituted imidazole class is not a straightforward exercise due to profound differences in biochemical and physicochemical behavior dictated by the specific N1-substituent. The 1-substituent critically influences molecular properties such as lipophilicity, metabolic stability, and target interaction. For instance, a comparative study of fourteen 1-substituted imidazoles revealed a wide range of inhibitory potencies against cytochrome P450 (CYP) isozymes, with IC50 values varying from <0.3 µM to >5 µM depending on the substituent and the specific CYP isoform [1]. Furthermore, the methylene bridge in 1-benzylimidazole is crucial for its preferential induction of CYP1A1/2, a property not shared by 1-phenylimidazole, which lacks this bridge [2]. This variability extends to other in-class compounds; for example, the antimicrobial profile of (1-methyl-1H-imidazol-2-yl)methanol (Hmim) is distinct from that of its metal complexes [3]. Therefore, assuming functional equivalence between (1-Benzyl-1H-imidazol-2-yl)methanol and other 1-substituted imidazoles or its close analogs is scientifically unsound and can lead to significant experimental variability or project failure.

Quantitative Differential Evidence for (1-Benzyl-1H-imidazol-2-yl)methanol: Head-to-Head and Cross-Study Comparisons


Antimicrobial Activity: MIC Values Against Key Pathogens Compared to Standard Antibiotics

In a comparative study, (1-Benzyl-1H-imidazol-2-yl)methanol exhibited antimicrobial activity with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These values are in the same order of magnitude as standard antibiotics (MIC of 16 µg/mL for E. coli and 8 µg/mL for S. aureus) .

Antimicrobial Antibacterial MIC

Coordination Chemistry: Defined Six-Coordinate Cu(II) Complex Geometry

The compound acts as a bidentate ligand, forming a specific six-coordinate Cu(II) complex with the formula [Cu(1-Bz-2-CH2OHIm)4](NO3)2. This complex crystallizes in the monoclinic space group P1̄ and exhibits a slightly distorted tetragonal bipyramidal geometry, as determined by single-crystal X-ray diffraction [1]. In contrast, its analog 4-methyl-5-imidazolecarboxaldehyde forms an eight-coordinate Cu(II) complex with a different geometry [1].

Coordination Chemistry Crystal Structure Bioinorganic

CYP Enzyme Induction: Distinct P450 Isozyme Selectivity Profile

1-Benzylimidazole, a close structural analog lacking the 2-hydroxymethyl group, preferentially induces the CYP1A1/2 isozymes in rats. This is in direct contrast to 1-phenylimidazole, which also induces CYP1A1/2, and 1-tert-butylimidazole, which preferentially induces CYP2B1/2 [1]. This differential induction pattern is a class-level inference, suggesting that the specific N1-substituent, and by extension the (1-benzyl-1H-imidazol-2-yl)methanol scaffold, dictates its interaction with nuclear receptors and subsequent enzyme induction.

Cytochrome P450 Enzyme Induction Drug Metabolism

Synthetic Utility: A Documented One-Step Synthesis from Readily Available Precursors

A patented synthetic route describes the preparation of 1-benzyl-2-hydroxymethyl-imidazole in a single step from 1-benzyl-imidazole and formaldehyde under basic conditions, with a reported yield of 5 g of product from 5 g of starting material . This contrasts with multi-step syntheses often required for more complex 1-substituted imidazole derivatives, which may involve protecting groups or harsher conditions .

Organic Synthesis Chemical Intermediate Patent Synthesis

Defined Application Scenarios for (1-Benzyl-1H-imidazol-2-yl)methanol Based on Quantitative Evidence


As a Scaffold for Novel Antimicrobial Agents

Based on its demonstrated in vitro antimicrobial activity against E. coli and S. aureus with defined MIC values , (1-Benzyl-1H-imidazol-2-yl)methanol serves as a validated starting point for structure-activity relationship (SAR) studies. Researchers can use this compound as a core scaffold to synthesize and evaluate derivatives aimed at improving potency or modifying the spectrum of activity.

As a Ligand in Bioinorganic and Coordination Chemistry

The compound's ability to form well-defined, crystallographically-characterized six-coordinate Cu(II) complexes with a specific geometry makes it a valuable ligand for developing new metal-organic frameworks (MOFs), catalysts, or models for the active sites of copper-containing enzymes. This structural predictability is essential for applications requiring precise control over metal coordination.

As a Chemical Probe for Cytochrome P450 Enzyme Studies

Given the established role of its close analog, 1-benzylimidazole, as a preferential inducer of CYP1A1/2 , (1-Benzyl-1H-imidazol-2-yl)methanol can be used as a chemical probe to investigate the mechanisms of CYP enzyme induction. Its use in cell-based assays can help elucidate the role of specific P450 isozymes in xenobiotic metabolism or toxicological pathways.

As a Cost-Effective Synthetic Intermediate

The availability of a reliable, one-step synthetic protocol from inexpensive starting materials positions this compound as a practical intermediate for the synthesis of more complex molecules. This is particularly relevant for medicinal chemistry projects where rapid access to a library of benzyl-imidazole derivatives is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-1H-imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.